Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

TAAR1 Neuropharmacology GPCR

Bifunctional Cbz-protected piperidine with free primary amine solves orthogonal deprotection challenges in multi-step synthesis. Defined submicromolar TAAR1 agonist (EC50=233 nM) for reproducible target validation. Chiral building block for peptidomimetics & enzyme inhibitors. Consistent cross-species TAAR1 assay calibration standard (human, rat, mouse).

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 863560-19-4
Cat. No. B1401302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(1-aminoethyl)piperidine-1-carboxylate
CAS863560-19-4
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C15H22N2O2/c1-12(16)14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3
InChIKeyNZDYKTQCORVESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate Product Overview


Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 863560-19-4) is a piperidine derivative featuring a benzyl carbamate (Cbz) protecting group and a primary aminoethyl side chain at the 4-position. It possesses a chiral center at the 4-position, existing as a racemic mixture unless otherwise specified. With a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, primarily valued for its orthogonal protecting group strategy and its ability to function as a building block for bioactive molecules [1].

Why Generic Substitution Fails


Generic substitution of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate with other piperidine derivatives is not advisable due to its specific combination of a benzyl carbamate (Cbz) protecting group and a free primary amine on the aminoethyl side chain. This orthogonally protected bifunctional architecture is critical for multi-step syntheses where selective deprotection is required. For example, the tert-butyl carbamate (Boc) analog (CAS 455267-29-5) exhibits different stability and deprotection conditions . Furthermore, the compound has been identified as a submicromolar agonist of the Trace Amine-Associated Receptor 1 (TAAR1) [1], a property not shared by all structurally similar piperidine building blocks. Therefore, substituting with a generic 'piperidine derivative' risks failure in both synthetic pathways and biological target engagement, making specific procurement of this CAS number essential for reproducible research outcomes.

Quantitative Differentiation Evidence


TAAR1 Agonist Potency

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate functions as a submicromolar agonist of human TAAR1, exhibiting an EC50 of 233 nM in CHO-K1 cells as measured by cAMP accumulation [1]. While this potency is lower than some optimized TAAR1 agonists reported in patent literature, such as US8604061, 4 (EC50 = 23 nM) [2], the compound's value proposition is distinct. It serves as a well-characterized, commercially available building block with defined TAAR1 activity, enabling SAR studies where further potency optimization is the research goal.

TAAR1 Neuropharmacology GPCR

Species Selectivity Profile for TAAR1 Agonism

The compound's TAAR1 agonism exhibits a defined species selectivity profile. While data for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate on rat or mouse TAAR1 is not available in the primary database, related piperidine-based agonists demonstrate significant potency shifts between species. For instance, the agonist US8604061, 4 shows an EC50 of 23 nM at human TAAR1 but 87 nM at rat TAAR1, representing a 3.8-fold decrease in potency [1]. This class-level inference suggests that procurement of the specific compound is necessary for accurate cross-species pharmacology studies, as potency cannot be reliably extrapolated.

TAAR1 Species Selectivity In Vivo Modeling

Cbz vs. Boc Protecting Group Strategy

A key differentiator is the benzyl carbamate (Cbz) protecting group, which is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group. The direct Boc-protected analog, tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5), requires acidic conditions for deprotection (e.g., TFA) . In contrast, the Cbz group of the target compound can be removed under neutral hydrogenolysis conditions (H2, Pd/C). This orthogonality is crucial for multi-step syntheses where other acid-sensitive functional groups are present. The target compound offers a molecular weight of 262.35 g/mol, compared to the Boc analog's 228.33 g/mol, a difference that can impact physical properties like solubility and crystallinity.

Synthetic Chemistry Protecting Groups Orthogonal Deprotection

Commercial Purity and Availability

Based on vendor listings, the compound is routinely supplied at purities of 95% to 98% . This is a standard and acceptable purity for a research intermediate, allowing for direct use in synthesis without additional purification steps in many cases. While higher purity (>99%) may be available for certain building blocks, the 97-98% range offers a cost-effective balance for most discovery-stage applications. This level of characterization is essential for ensuring batch-to-batch reproducibility in multi-step syntheses and biological assays.

Procurement Quality Control Reproducibility

Research and Industrial Applications


TAAR1 Agonist for Neurological Research

Use as a defined submicromolar TAAR1 agonist (EC50 = 233 nM) [1] for in vitro studies of trace amine signaling pathways. This compound is suitable for initial target validation and as a benchmark for SAR studies aimed at developing more potent or selective TAAR1 modulators for potential applications in schizophrenia or neurodegenerative disease models.

Orthogonally Protected Intermediate

Employ as a key intermediate in synthetic routes requiring a Cbz-protected piperidine scaffold with a free primary amine. The orthogonal protecting group strategy allows for selective deprotection under neutral hydrogenolysis conditions , making it invaluable for constructing complex molecules that contain acid-sensitive moieties.

Peptidomimetic and Inhibitor Building Block

Utilize the chiral piperidine core with both amine and ester functionalities as a versatile building block for the synthesis of peptidomimetics or small-molecule enzyme inhibitors [2]. The presence of the benzyl group can also be exploited for further derivatization or as a lipophilic anchor for modulating compound properties.

Cross-Species TAAR1 Reference Compound

Based on class-level evidence of species-specific potency variations in TAAR1 ligands [3], this compound can serve as a consistent reference standard for calibrating assays across human, rat, and mouse TAAR1. Its use helps establish reliable cross-species activity correlations necessary for translating in vitro findings to in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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